![molecular formula C7H10N4 B1424963 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 60866-60-6](/img/structure/B1424963.png)
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile
Overview
Description
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a chemical compound with the empirical formula C7H14N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” can be represented by the SMILES stringCc1nc(C)n(CCCN)n1
. The InChI key for this compound is UUJBKYUVARGEOD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a solid substance . Its molecular weight is 154.21 .Scientific Research Applications
Plant Growth Regulation
This compound has been studied for its effects on plant growth. It has shown promising results in altering the levels of endogenous hormones in plants, notably increasing the level of IAA (Indole-3-acetic acid), which plays a significant role in root development .
Synthesis of Fungicides
It serves as an intermediate in the synthesis of certain fungicides like Paclobutrazol, which is used to inhibit gibberellin biosynthesis and act as a plant growth retardant .
Pharmaceutical Research
Nitrogen-containing heterocycles like 1,2,4-triazoles are significant in pharmaceutical research for discovering new structures with potential therapeutic applications .
Bio-visualization
Derivatives of this compound have been reported as components for bioorthogonal probes used in fluorogenic bio-visualization in living cells .
Future Directions
The future directions for “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” and related compounds could involve further exploration of their potential biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting potential applications in drug development.
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to interact with their targets through diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force .
Biochemical Pathways
It is known that triazole derivatives can influence a broad range of biological activities in both agrichemistry and pharmacological chemistry .
Pharmacokinetics
It is known that the unique structure of triazole ring in its derivatives can lead to the improvement of pharmacokinetics .
Result of Action
It is known that triazole compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .
Action Environment
It is known that the unique structure of triazole ring in its derivatives can show broad biological activities in various environments .
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLNWJCFRAZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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